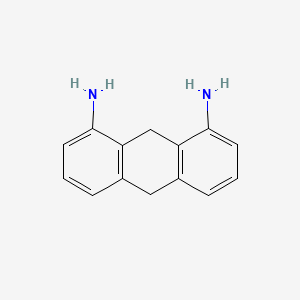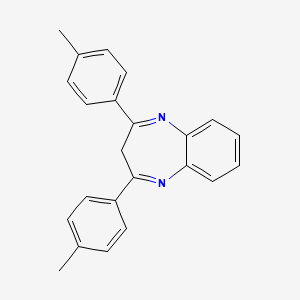
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a benzodiazepine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce reduced benzodiazepine derivatives.
科学的研究の応用
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.
類似化合物との比較
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, this compound is unique due to the presence of two 4-methylphenyl groups, which may confer distinct chemical and biological properties.
List of Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
These similar compounds are widely studied for their pharmacological properties and therapeutic applications, providing a basis for comparison with this compound.
特性
CAS番号 |
112055-25-1 |
|---|---|
分子式 |
C23H20N2 |
分子量 |
324.4 g/mol |
IUPAC名 |
2,4-bis(4-methylphenyl)-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C23H20N2/c1-16-7-11-18(12-8-16)22-15-23(19-13-9-17(2)10-14-19)25-21-6-4-3-5-20(21)24-22/h3-14H,15H2,1-2H3 |
InChIキー |
MMHWKHMKZRWQPT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



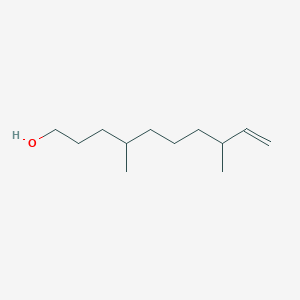
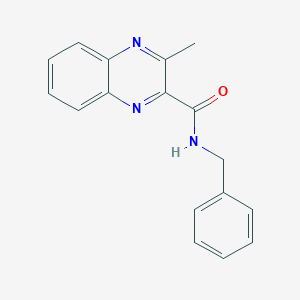
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
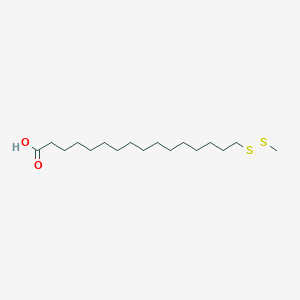
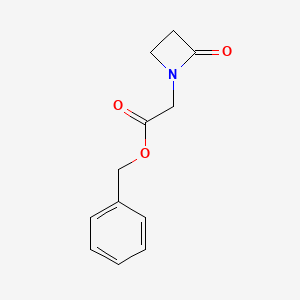
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)



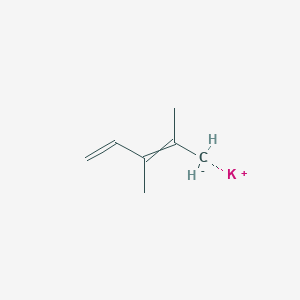
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
